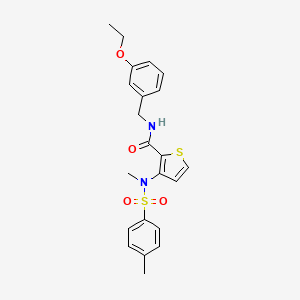

![molecular formula C9H14N2O2 B2881865 2-{[(5-甲基-1,2-恶唑-3-基)甲基]氨基}环丁烷-1-醇 CAS No. 2143291-02-3](/img/structure/B2881865.png)

2-{[(5-甲基-1,2-恶唑-3-基)甲基]氨基}环丁烷-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

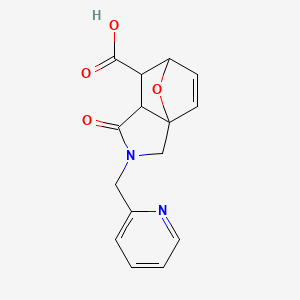

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .科学研究应用

新型化合物的合成和表征

对包括环丁烷衍生物在内的新型化合物的合成和表征的研究揭示了这些分子在新型材料和药物开发中的重要性。含环丁烷的化合物以其独特的结构特性而闻名,可利用这些特性来创建具有特定功能或活性的化合物。McLaughlin 等人 (2016) 关于研究化学品的识别和区分的研究强调了结构分析在药物化学中的重要性,这可以扩展到对“2-{[(5-甲基-1,2-恶唑-3-基)甲基]氨基}环丁烷-1-醇”及其潜在应用的理解 (McLaughlin 等人,2016)。

环加成反应

环加成反应在有机合成中至关重要,为环丁烷衍生物提供了有效的途径。Brunner 等人 (2005) 关于有机叠氮化物与共轭烯胺的环加成反应的工作证明了环加成反应在创建环丁烷衍生物中的效用,可用于生成复杂分子以用于各种应用,可能包括合成“2-{[(5-甲基-1,2-恶唑-3-基)甲基]氨基}环丁烷-1-醇” (Brunner 等人,2005)。

抗菌活性

环丁烷衍生物通常表现出显着的生物活性,包括抗菌作用。Cukurovalı 等人 (2002) 关于含有环丁烷及其金属配合物的席夫碱配体的研究证明了此类化合物的抗菌潜力。这表明“2-{[(5-甲基-1,2-恶唑-3-基)甲基]氨基}环丁烷-1-醇”也可能具有类似的生物学特性,使其成为药物化学进一步研究的候选物 (Cukurovalı 等人,2002)。

结构刚性和肽模拟物

将环丁烷单元掺入肽和肽模拟物中可增强结构刚性,影响生物活性和特异性。Izquierdo 等人 (2005) 讨论了含环丁烷的 β-二肽的立体选择性合成,突出了环丁烷环的结构影响。这一见解可能与使用“2-{[(5-甲基-1,2-恶唑-3-基)甲基]氨基}环丁烷-1-醇”作为构建模块设计和合成肽模拟物有关,从而可能增强治疗肽的特异性和功效 (Izquierdo 等人,2005)。

作用机制

未来方向

属性

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)methylamino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-4-7(11-13-6)5-10-8-2-3-9(8)12/h4,8-10,12H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYWNQITGYWUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)